2-(2,3-Dimethoxyphenoxy)acetic acid
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Overview
Description
2-(2,3-Dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of phenoxyacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenoxy)acetic acid typically involves the reaction of 2,3-dimethoxyphenol with chloroacetic acid in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 2,3-dimethoxyphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2,3-dimethoxyphenol, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or carboxylic acids with altered functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
2-(2,3-Dimethoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes involved in metabolic processes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog without methoxy groups.
2-(3,4-Dimethoxyphenoxy)acetic acid: Similar structure with methoxy groups at different positions.
2-(2,5-Dimethoxyphenoxy)acetic acid: Another analog with different methoxy group positions.
Uniqueness
2-(2,3-Dimethoxyphenoxy)acetic acid is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Properties
CAS No. |
90296-07-4 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-3-5-8(10(7)14-2)15-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
CNMADBMUSVKBQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC(=O)O)OC |
Origin of Product |
United States |
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